Indole intermediates often cause metabolic instability and limit CNS penetration due to N-H donor. Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 80537-14-0) addresses this:
In stock for immediate global procurement.
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 80537-14-0) is a critical bicyclic heteroaromatic building block widely procured as a bioisostere for indoles and benzimidazoles in medicinal chemistry. Featuring a fused pyrazole-pyridine core and a stable ethyl ester at the 2-position, this compound serves as a versatile precursor for synthesizing kinase inhibitors, antiviral agents, and CNS-active therapeutics. Its primary procurement value lies in its role as a stable, lipophilic intermediate that can undergo diverse functionalizations—such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling at the 3- and 7-positions—prior to controlled basic hydrolysis or direct amidation [1].
Substituting this specific ethyl ester with generic indole-2-carboxylates or the corresponding pyrazolo[1,5-a]pyridine-2-carboxylic acid introduces severe process and pharmacokinetic liabilities. Indole analogs possess an N-H hydrogen bond donor that undergoes rapid N-glucuronidation and N-oxidation in vivo, drastically reducing metabolic stability and membrane permeability compared to the aprotic pyrazolo[1,5-a]pyridine core. Furthermore, attempting to use the free pyrazolo[1,5-a]pyridine-2-carboxylic acid directly in early-stage synthesis complicates purification due to high polarity and necessitates immediate coupling to prevent degradation. The ethyl ester provides essential steric protection and organic solubility, ensuring robust yields during multi-step cross-coupling sequences before targeted deprotection [1].
The pyrazolo[1,5-a]pyridine scaffold is widely utilized as a bioisostere for indole. Unlike indole-2-carboxylates, which contain an N-H hydrogen bond donor (HBD = 1) susceptible to rapid N-glucuronidation and N-oxidation, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate eliminates this liability (HBD = 0). This structural shift inherently increases the scaffold's lipophilicity and membrane permeability, extending the metabolic half-life of downstream active pharmaceutical ingredients (APIs)[1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) count and metabolic liability |
| Target Compound Data | 0 HBD (Resistant to N-glucuronidation) |
| Comparator Or Baseline | Ethyl indole-2-carboxylate (1 HBD, high N-glucuronidation rate) |
| Quantified Difference | Complete elimination of N-H mediated metabolic clearance pathways. |
| Conditions | in vivo pharmacokinetic profiling of bioisosteres |
Procurement of the pyrazolo[1,5-a]pyridine core is essential for CNS-targeted or orally bioavailable drug programs where indole-based candidates fail due to rapid clearance.
In multi-step API synthesis, the carboxylic acid functional group often interferes with transition-metal catalysis. Using Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate instead of the free acid protects the 2-position during harsh downstream functionalizations, such as palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings at the 3- or 7-positions. The ethyl ester remains stable at temperatures up to 100°C under standard coupling conditions, routinely enabling high yields of arylated intermediates before requiring controlled basic hydrolysis to liberate the acid[1].
| Evidence Dimension | Multi-step Pd-catalyzed cross-coupling compatibility |
| Target Compound Data | Stable ester allows high-yield downstream functionalization |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Free acid prone to catalyst interference) |
| Quantified Difference | Prevents Pd-catalyst poisoning and unwanted side reactions, increasing overall synthetic throughput. |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Pd(PPh3)4, 80-100°C) followed by basic hydrolysis |
Procuring the esterified precursor allows chemists to execute convergent, high-yield synthetic routes that are impossible when starting directly from the free acid.
The ethyl ester modification significantly alters the solubility profile of the pyrazolo[1,5-a]pyridine core compared to its free acid counterpart. The esterification shifts the molecule to a highly organic-soluble state, facilitating seamless liquid-liquid extraction and normal-phase silica gel chromatography. While the free acid often requires reverse-phase purification or crystallization due to high polarity, the ethyl ester can be purified rapidly using standard ethyl acetate/hexanes gradients, drastically reducing solvent costs and processing time in industrial settings [1].
| Evidence Dimension | Chromatographic processability and organic solubility |
| Target Compound Data | High solubility in standard organic solvents (EtOAc, DCM) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine-2-carboxylic acid (High polarity, poor organic solubility) |
| Quantified Difference | Enables standard normal-phase silica purification instead of costly reverse-phase chromatography. |
| Conditions | Standard laboratory and industrial purification workflows |
For scale-up manufacturing, procuring the ethyl ester minimizes downstream purification bottlenecks and reduces overall solvent and operational costs.
Due to the elimination of the N-H hydrogen bond donor present in indoles, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is the preferred starting material for developing CNS-active kinase inhibitors. Its enhanced lipophilicity and membrane permeability ensure that downstream APIs achieve higher blood-brain barrier (BBB) penetration [1].
The compound serves as a critical scaffold for synthesizing novel antiviral and antimycobacterial therapeutics. The stable ethyl ester allows for extensive functionalization at the 3- and 7-positions via cross-coupling before final amidation, enabling rapid structure-activity relationship (SAR) exploration [2].
In industrial API production, this compound is selected over the free acid to streamline purification and formulation. Its compatibility with standard normal-phase chromatography and high solubility in organic solvents make it ideal for large-scale, multi-step synthetic campaigns where process efficiency is paramount[3].